

"3-(4-Chlorophenyl)-2',3'-dimethylpropiophenone" starting materials and precursors

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Compound of Interest

Compound Name:	3-(4-Chlorophenyl)-2',3'-dimethylpropiophenone
CAS No.:	898787-94-5
Cat. No.:	B3023822

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Technical Synthesis Guide: 3-(4-Chlorophenyl)-2',3'-dimethylpropiophenone

Target Molecule: 1-(2,3-dimethylphenyl)-3-(4-chlorophenyl)propan-1-one Class: Dihydrochalcone / 1,3-Diarylpropanone Primary Application: Pharmaceutical intermediate (Muscle relaxant scaffolds, Tolperisone analogs).

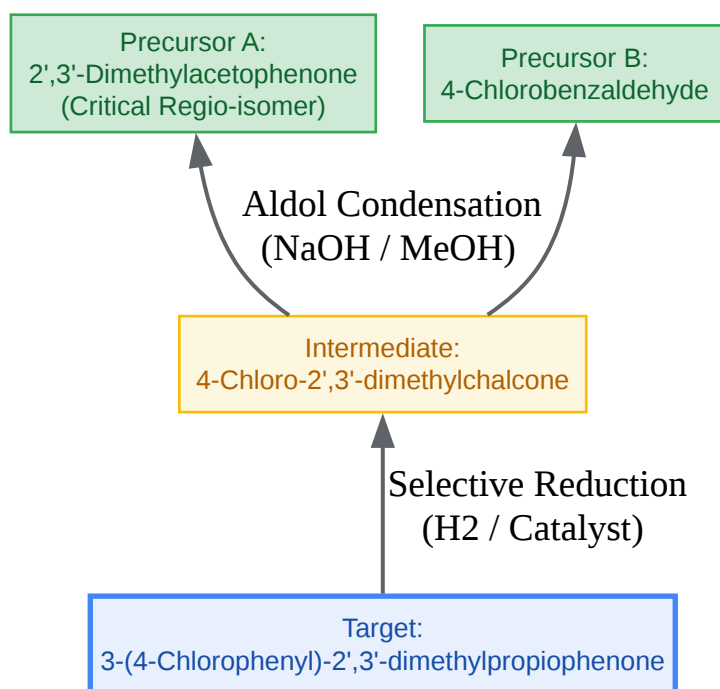
Executive Summary & Retrosynthetic Analysis

The synthesis of this molecule presents a specific regiochemical challenge: the 2,3-dimethyl substitution pattern on the ketone ring.

- The "O-Xylene Trap": Direct Friedel-Crafts acylation of o-xylene (1,2-dimethylbenzene) predominantly yields the 3,4-dimethyl isomer due to steric hindrance at the 3-position (ortho to both methyls).

- The Solution: The most reliable route is the Chalcone Pathway (Claisen-Schmidt Condensation) followed by selective hydrogenation. This approach locks in the correct regiochemistry by using pre-functionalized starting materials.

Retrosynthetic Logic (DOT Diagram)



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Figure 1: Retrosynthetic disconnection showing the Chalcone Route as the primary strategy to ensure regiochemical integrity.

Starting Materials & Precursors[1][2][3][4] Primary Precursors (Commercial or Synthesized)

Precursor Name	CAS No.	Role	Critical Quality Attribute (CQA)
2',3'-Dimethylacetophenone	2142-71-4	Core Scaffold (Ring A)	Isomer Purity: Must be >98% 2,3-isomer. Contamination with 3,4-isomer is common in low-grade sources.
4-Chlorobenzaldehyde	104-88-1	Electrophile (Ring B)	Acid Content: Free of 4-chlorobenzoic acid (oxidation byproduct).
Sodium Hydroxide	1310-73-2	Catalyst	Pellets or 40% aq. solution.
Wilkinson's Catalyst	14694-95-2	Reduction Catalyst	Preferred over Pd/C to prevent dehalogenation (loss of Cl).

Secondary Precursors (If synthesizing the Acetophenone)

If 2',3'-dimethylacetophenone is unavailable, it must be synthesized de novo to guarantee the isomer:

- 2,3-Dimethylbenzoic acid (CAS 603-79-2) + Methyllithium (MeLi).
- 2,3-Dimethylbenzotrile (CAS 5724-56-1) + Methylmagnesium Bromide (MeMgBr).

Detailed Experimental Protocols

Phase 1: The Claisen-Schmidt Condensation

Objective: Synthesize (E)-1-(2,3-dimethylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one.

Mechanism: Base-catalyzed Aldol condensation followed by dehydration.

Protocol:

- Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel.
- Solvent System: Charge the flask with Methanol (150 mL).
- Reactants: Add 2',3'-Dimethylacetophenone (14.8 g, 100 mmol) and 4-Chlorobenzaldehyde (14.1 g, 100 mmol). Stir to dissolve.
- Catalysis: Cool the solution to 10°C. Dropwise add 10% aqueous NaOH (15 mL) over 20 minutes.
 - Note: The reaction is exothermic. Maintain temp < 25°C to prevent polymerization.
- Reaction: Allow the mixture to stir at room temperature (20-25°C) for 6–12 hours. A heavy precipitate (the chalcone) typically forms.
- Workup:
 - Cool the mixture to 0°C for 1 hour.
 - Filter the solid precipitate.
 - Wash the cake with cold methanol (2 x 20 mL) followed by water (3 x 50 mL) to remove base.
 - Recrystallization: Recrystallize from Ethanol/Acetone (9:1) to yield yellow needles.
- Validation:
 - TLC: Silica gel, Hexane/EtOAc (4:1). Product Rf ~ 0.5.
 - Yield Target: 85-92%.

Phase 2: Selective Hydrogenation (The "Chlorine Safe" Method)

Objective: Reduce the alkene (C=C) to an alkane (-CH₂-CH₂-) without reducing the ketone (C=O) or removing the chlorine atom (dehalogenation).

Risk: Standard hydrogenation (Pd/C + H₂) often causes hydrogenolysis of aryl chlorides (Ar-Cl to Ar-H).

Recommended Protocol: Transfer Hydrogenation or Wilkinson's Catalyst

Method A: Wilkinson's Catalyst (RhCl(PPh₃)₃) [High Specificity]

- Setup: Hydrogenation vessel (Parr shaker or balloon flask).
- Solution: Dissolve the Chalcone (10 mmol) in Benzene/Ethanol (1:1, 50 mL).
- Catalyst: Add Wilkinson's Catalyst (Tris(triphenylphosphine)rhodium(I) chloride) (0.5 mol%).
- Reaction: Purge with N₂, then fill with H₂ (balloon pressure or 1-2 atm). Stir at room temperature for 4-8 hours.
- Monitoring: Monitor by TLC until the starting material (fluorescent yellow spot) disappears.
- Workup:
 - Concentrate the solvent.^[1]
 - Pass through a short silica plug (eluting with CH₂Cl₂) to remove the Rhodium catalyst.
 - Evaporate solvent to obtain the off-white solid.

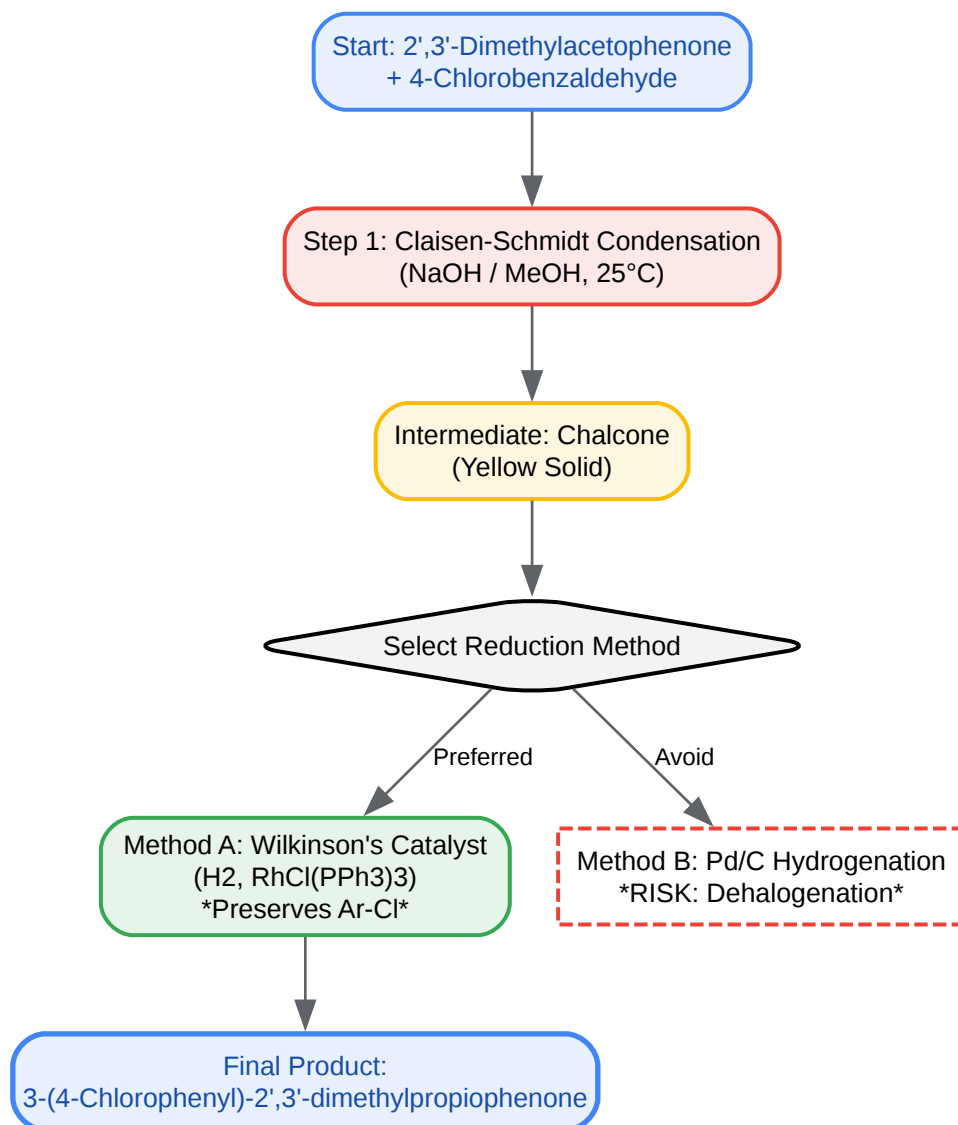
Method B: Zn / Acetic Acid (Alternative)

If Rhodium is too expensive, Zinc dust in Acetic acid can selectively reduce the conjugated double bond.

- Dissolve Chalcone (10 mmol) in Glacial Acetic Acid (30 mL).
- Add Zinc Dust (activated, 50 mmol) in portions.
- Reflux for 2 hours.

- Filter hot to remove Zn. Pour filtrate into ice water. Extract with Ethyl Acetate.[1]

Process Workflow & Logic



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Figure 2: Process flow highlighting the critical decision point at the reduction step to avoid side reactions.

Analytical Validation

To confirm the identity of the final product, compare against these expected spectral characteristics:

- ¹H NMR (CDCl₃, 400 MHz):
 - 2.30 (s, 3H, Ar-CH₃), 2.35 (s, 3H, Ar-CH₃).
 - 3.05 (t, 2H, -CH₂-C=O).
 - 3.25 (t, 2H, Ar-CH₂-).
 - 7.10 - 7.30 (m, 4H, Chlorophenyl ring).
 - 7.15 - 7.40 (m, 3H, Dimethylphenyl ring).
- Physical State: White to off-white crystalline solid.
- Melting Point: Expected range 55–65°C (Estimate based on analogs).

References

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Sources

- 1. rsc.org [rsc.org]

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